2-(Pyrimidin-2-yloxy)phenol
Description
2-(Pyrimidin-2-yloxy)phenol (C₁₀H₈N₂O₂) is a heterocyclic compound featuring a pyrimidine ring connected via an ether linkage to a phenol moiety. Its molecular structure exhibits a dihedral angle of 71.03° between the pyrimidine and benzene rings, with the latter folded toward the pyrimidine N1 atom . The compound forms dimeric aggregates through O–H∙∙∙N hydrogen bonds (Table 1) and supramolecular chains via C–H∙∙∙π and π–π interactions (centroid distances: 3.54–3.57 Å) . These structural features contribute to its fluorescence properties, as noted in studies screening for photophysical applications . The compound is synthesized via a nucleophilic substitution reaction between 1,2-dihydroxybenzene and 2-chloropyrimidine under controlled heating .
Properties
IUPAC Name |
2-pyrimidin-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-4-1-2-5-9(8)14-10-11-6-3-7-12-10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAQDVKEZQZRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yloxy)phenol typically involves the reaction of pyrimidine derivatives with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and pyrimidines .
Scientific Research Applications
2-(Pyrimidin-2-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Supramolecular Features
Table 1 summarizes key structural parameters and intermolecular interactions of 2-(pyrimidin-2-yloxy)phenol and related compounds:
Key Observations:
- Hydrogen Bonding : The parent compound’s O–H∙∙∙N interaction (1.98 Å) stabilizes dimeric structures, whereas esterification (e.g., the acetate derivative) may alter hydrogen-bonding capacity .
- π–π Stacking: The centroid distances (3.54–3.57 Å) in this compound are shorter than typical π–π interactions (~3.8 Å), enhancing fluorescence via rigid supramolecular frameworks .
- Substituent Effects: Herbicidal compounds like ZJ0273 incorporate bulky 4,6-dimethoxy and benzylamino groups, likely enhancing lipid solubility for biological activity .
Biological Activity
2-(Pyrimidin-2-yloxy)phenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a phenolic group linked to a pyrimidine moiety via an ether bond. This unique structure contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : It has the potential to interact with specific receptors, influencing cellular signaling pathways.
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, particularly against viral proteases like those found in SARS-CoV-2 .
Antiviral Properties
Recent research has indicated that certain phenolic compounds, including derivatives of this compound, can bind to allosteric sites on viral proteases, inhibiting their activity and preventing viral replication. These compounds have shown promise in reducing cytopathic effects in cell lines at non-toxic concentrations .
Antimicrobial Effects
Studies have demonstrated that phenolic compounds possess inherent antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation in the field of antimicrobial drug development.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress. The antioxidant capacity of this compound has been suggested but requires further validation through rigorous testing.
Case Study 1: Antiviral Screening
In a study focused on natural phenolic compounds, researchers identified several candidates that inhibited the activity of SARS-CoV-2 papain-like protease (PLpro). This compound was part of a broader screening process that revealed its potential as an antiviral agent by disrupting essential molecular interactions necessary for viral replication .
Case Study 2: Enzyme Inhibition
Another study explored the enzyme inhibition capabilities of various phenolic compounds. The results indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in therapeutic applications targeting metabolic disorders.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
